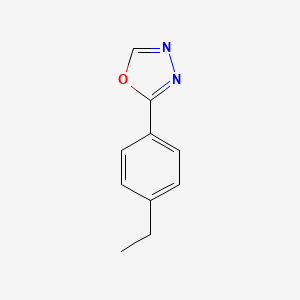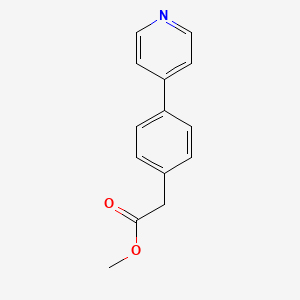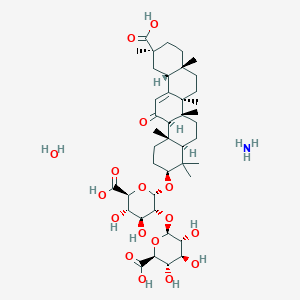
Monoammonium glycyrrhizinate hydrate
Descripción general
Descripción
Monoammonium glycyrrhizinate hydrate is a chemical compound derived from glycyrrhizic acid, which is extracted from the root of the licorice plant (Glycyrrhiza glabra). This compound is known for its sweet taste, which is approximately 200 times sweeter than sucrose. It is widely used in the pharmaceutical, food, and cosmetic industries due to its anti-inflammatory, antiviral, and hepatoprotective properties .
Mecanismo De Acción
Monoammonium Glycyrrhizinate Hydrate, also known as this compound 75%, is a compound derived from the root of the licorice plant (Glycyrrhiza glabra). It has a wide range of pharmacological and biological activities .
Target of Action
This compound primarily targets liver enzymes involved in steroid metabolism . It has a strong affinity for hepatic steroid metabolism enzymes, which can inhibit the inactivation of cortisol and aldosterone .
Mode of Action
This compound interacts with its targets by inhibiting the growth and cytopathology of numerous RNA and DNA viruses . It reduces hepatic metabolism of aldosterone and suppresses 5-(beta)-reductase .
Biochemical Pathways
The compound affects the Keap1/Nrf2/ARE pathway . This pathway is crucial in protecting against oxidative stress. This compound improves the expression of Nrf2, HO-1, GCLM, and NQO1 to increase antioxidant ability and induce detoxification .
Pharmacokinetics
It is known that the compound has various pharmacological actions such as anti-inflammatory, antiallergic, antigastriculcer, and antihepatitis activities .
Result of Action
The compound’s action results in a significant improvement in cell activity and a reduction in cellular oxidative stress . It increases the total antioxidant capacity and superoxide dismutase activity caused by heat stress, and significantly decreases malondialdehyde and nitric oxide levels .
Action Environment
Environmental factors such as temperature can influence the action, efficacy, and stability of this compound. For instance, the compound has been shown to improve the antioxidant capacity of calf intestinal epithelial cells exposed to heat stress in vitro .
Análisis Bioquímico
Biochemical Properties
Monoammonium Glycyrrhizinate Hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit L-type calcium channels (LTCCs), which are the main channels for Ca2+ influx during extracellular excitation . This interaction influences the excitation-contraction coupling and excitation-secretion coupling processes in cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have protective effects against myocardial ischemic injury induced by isoproterenol, by inhibiting oxidative stress and activating the Keap1/Nrf2/ARE pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit LTCCs, thereby reducing Ca2+ influx during extracellular excitation . This leads to changes in cellular processes such as excitation-contraction coupling and excitation-secretion coupling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to improve the antioxidant capacity of calf intestinal epithelial cells exposed to heat stress in vitro . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to have protective effects against drug-induced liver injury in mice at dosages of 15, 30, and 60 mg/kg . At high doses, it may have toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it has been found to activate the Keap1/Nrf2/ARE pathway, which is involved in the regulation of oxidative stress .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
Given its biochemical properties and cellular effects, it is likely to be localized in specific compartments or organelles where it exerts its effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Monoammonium glycyrrhizinate hydrate is typically synthesized from glycyrrhizic acid. The process involves dissolving glycyrrhizic acid powder in an organic solvent such as ethanol or methanol. The solution is then refluxed, and ammonia or ammonium hydroxide is added to adjust the pH to around 7.2-7.5. The mixture is allowed to stand, leading to the precipitation of monoammonium glycyrrhizinate, which is then filtered and dried .
Industrial Production Methods: In industrial settings, glycyrrhizic acid is extracted multiple times using acidic alcohol substances. The high-purity monoammonium glycyrrhizinate is obtained through crystallization and centrifugation. This method ensures a product purity of over 98%, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Monoammonium glycyrrhizinate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glycyrrhetinic acid derivatives, while reduction can produce different glycyrrhizinate salts .
Aplicaciones Científicas De Investigación
Monoammonium glycyrrhizinate hydrate has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Monoammonium glycyrrhizinate hydrate is unique due to its high sweetness and therapeutic properties. Similar compounds include:
Dipotassium glycyrrhizinate: Another salt form of glycyrrhizic acid with similar pharmacological activities.
Glycyrrhizic acid: The parent compound from which monoammonium glycyrrhizinate is derived, known for its anti-inflammatory and antiviral properties
This compound stands out due to its higher solubility in water and its specific applications in various industries.
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.H3N.H2O/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3;1H2/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMYEXLTVQXZCA-VLQRKCJKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H67NO17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157438 | |
| Record name | Ammonium glycyrrhizate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53956-04-0, 132215-36-2 | |
| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium glycyrrhizate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium glycyrrhizate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



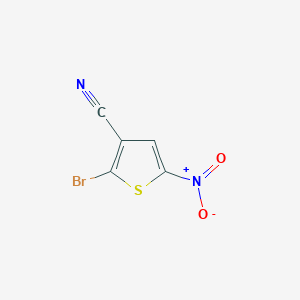
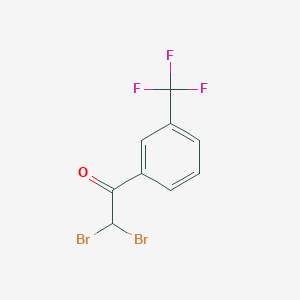

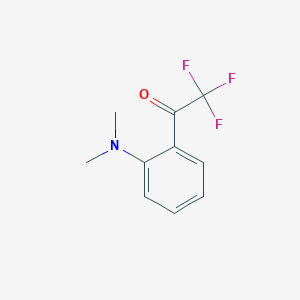
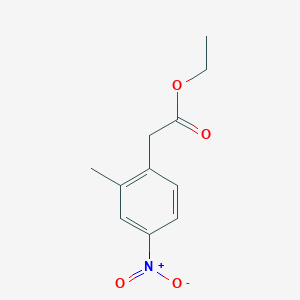
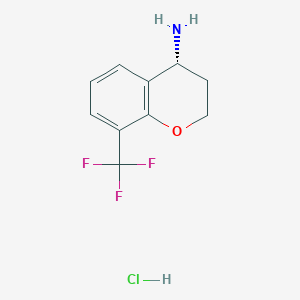
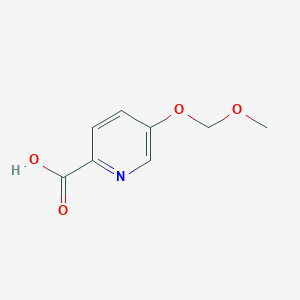
![3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336621.png)
![10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6336624.png)
